molecular formula C19H21N3O5S2 B2977177 N-(3,4-dimethoxyphenethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899734-79-3

N-(3,4-dimethoxyphenethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2977177
CAS No.: 899734-79-3
M. Wt: 435.51
InChI Key: JSEURUUOGZVIDG-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dimethoxyphenethyl group, which is a phenethylamine backbone substituted with methoxy groups at the 3 and 4 positions of the phenyl ring . It also contains a 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the 3,4-dimethoxyphenethyl group with the 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl group. The exact method would depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds, such as N-substituted-2-amino-1,3,4-thiadiazoles and benzothiazole derivatives, involves sophisticated chemical reactions that highlight the complexity and versatility of these molecules. These compounds have been synthesized through various methods, including carbodiimide condensation and reactions with chloroacetyl chloride, demonstrating the chemical flexibility and potential for modification of these molecules for specific scientific applications (Yu et al., 2014), (Hamama et al., 2013).

Antitumor and Antimicrobial Activities

Several studies have evaluated the antitumor and antimicrobial activities of compounds bearing a resemblance in structure to the queried compound. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide have shown considerable anticancer activity against various cancer cell lines, suggesting the potential of these compounds in developing new therapeutic agents (Yurttaş et al., 2015). Furthermore, compounds like N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide have been screened for antifungal activity, indicating their potential application in addressing fungal infections (Gupta & Wagh, 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it is handled. Standard safety precautions should be taken when handling chemical substances .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-26-15-8-7-13(11-16(15)27-2)9-10-20-18(23)12-28-19-21-14-5-3-4-6-17(14)29(24,25)22-19/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEURUUOGZVIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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